REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([C:8](O)=[O:9])=[C:6]([CH3:11])[C:5]([CH3:12])=[C:4]([C:13](O)=[O:14])[C:3]=1[CH3:16].S(Cl)([Cl:19])=O.S(=O)=O.[ClH:24]>>[CH3:1][C:2]1[C:7]([C:8]([Cl:24])=[O:9])=[C:6]([CH3:11])[C:5]([CH3:12])=[C:4]([C:13]([Cl:19])=[O:14])[C:3]=1[CH3:16]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C(=C1C(=O)O)C)C)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
three-necked flask equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
at reflux for six hours during which time the acid
|
Duration
|
6 h
|
Type
|
DISSOLUTION
|
Details
|
dissolves
|
Type
|
CUSTOM
|
Details
|
At the end of this period the excess thionyl chloride is removed by distillation
|
Type
|
CUSTOM
|
Details
|
is recrystallized twice from cyclohexane
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=C(C(=C1C(=O)Cl)C)C)C(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |